molecular formula C16H14ClF3N4O2 B2405749 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine CAS No. 478262-11-2

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine

Cat. No.: B2405749
CAS No.: 478262-11-2
M. Wt: 386.76
InChI Key: FLJFHYPSZKQSHZ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyridine ring substituted with chloro and trifluoromethyl groups, and a piperazine ring attached to a nitrophenyl group

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification essential for bacterial cell viability . This inhibition disrupts bacterial metabolism and growth, making it a potential antibacterial agent.

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-14-9-11(16(18,19)20)10-21-15(14)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(25)26/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJFHYPSZKQSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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